Class-Level TbLeuRS Inhibitory Potency: A 250-Fold Improvement Window Over Initial Hits
The α-phenoxy-N-sulfonylphenyl acetamide class, to which N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide belongs, has shown potent inhibition of T. brucei LeuRS. The most advanced analog disclosed, compound 28g, exhibited an IC50 of 0.70 μM against TbLeuRS, representing a 250-fold improvement over the starting hit compound 1 [1]. While direct IC50 data for the exact target compound is not publicly available, it occupies a distinct position in the SAR landscape: its 4-nitrophenoxyacetyl group is not represented among the 28g (4-bromo-2-chlorophenoxy) or the sulfamoylphenyl series (compound 5), and its 2-ethylpiperidine sulfonamide tail is absent from the isopropylamino sulfonyl analogs found in commercial screening libraries (e.g., Hit2Lead compound N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide) .
| Evidence Dimension | TbLeuRS enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly determined in published literature; structurally positioned between compound 28g (IC50 = 0.70 μM) and earlier series members |
| Comparator Or Baseline | Compound 28g (IC50 = 0.70 μM); Hit compound 1 (IC50 ~175 μM, estimated from 250-fold improvement); N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide (no TbLeuRS data reported) |
| Quantified Difference | Class potency range spans >250-fold; target compound's unique 4-nitro + 2-ethylpiperidine combination occupies an unexplored region of SAR space |
| Conditions | In vitro T. brucei LeuRS enzyme inhibition assay; recombinant TbLeuRS; exact assay conditions as per Xin et al., 2019 |
Why This Matters
For procurement decisions, the target compound offers a chemically distinct starting point for SAR expansion within the 250-fold potency window of this inhibitor class, enabling exploration of regions not covered by the 4-bromo-2-chlorophenoxy or sulfamoylphenyl series.
- [1] Xin W, Li Z, Wang Q, Du J, Zhu M, Zhou H. Design and synthesis of α-phenoxy-N-sulfonylphenyl acetamides as Trypanosoma brucei Leucyl-tRNA synthetase inhibitors. European Journal of Medicinal Chemistry, 2019. View Source
